N'-(2-phenyl-1,3-benzoxazol-6-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-phenyl-1,3-benzoxazol-6-yl)ethanimidamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenyl-1,3-benzoxazol-6-yl)ethanimidamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a common synthetic route involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenyl-1,3-benzoxazol-6-yl)ethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction may produce benzoxazole-2-amine .
Scientific Research Applications
N’-(2-phenyl-1,3-benzoxazol-6-yl)ethanimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2-phenyl-1,3-benzoxazol-6-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- Benzimidazole derivatives
- Benzothiazole derivatives
- Benzoxazole derivatives with different substituents
Uniqueness
N’-(2-phenyl-1,3-benzoxazol-6-yl)ethanimidamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N'-(2-phenyl-1,3-benzoxazol-6-yl)ethanimidamide |
InChI |
InChI=1S/C15H13N3O/c1-10(16)17-12-7-8-13-14(9-12)19-15(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17) |
InChI Key |
ARXPULPEDFZCID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.